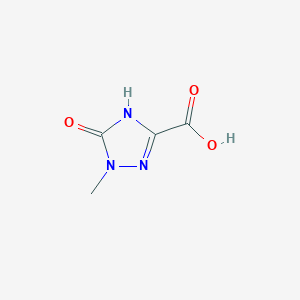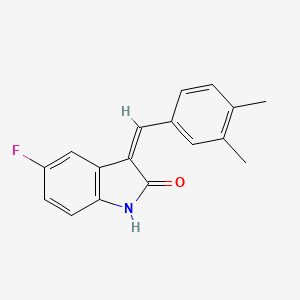
3-(3,4-Dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMDBS is a highly effective nucleating agent for the α-form of isotactic polypropylene (iPP) . It’s a butterfly-like amphiphilic molecule with hydrophobic phenyl groups and hydrophilic hydroxyl groups .
Molecular Structure Analysis
DMDBS has a complex molecular structure that allows it to form nanoarchitectures with poly(vinylidene fluoride) (PVDF) polymer matrices . The self-assembly behaviors of DMDBS can be tuned by altering different heat treatments .
Chemical Reactions Analysis
DMDBS can significantly accelerate the crystallization process of iPP and does not change the crystalline form of sPP . It’s also known that DMDBS can nucleate the crystallization of iPP in the orthorhombic γ-form .
Physical And Chemical Properties Analysis
DMDBS has physical and chemical properties that allow it to act as a nucleating agent . It can form a pseudo shish-kebab structure, in which the fibrous nucleating agent acts as the shish .
Applications De Recherche Scientifique
NIR Electrochemical Fluorescence Switching
A study by Seo et al. (2014) utilized a related polymethine dye, closely related to the compound , demonstrating its application in reversible electrochemical fluorescence switching in the near-infrared (NIR) region. This dye, an NIR emissive polymethine, showed high absorption and emission in the NIR region and enabled electrochemical fluorescence switching, a novel application in the field of fluorescence studies (Seogjae Seo et al., 2014).
Synthesis and Antioxidant Activity
Gupta et al. (2012) synthesized a series of new 1,3-dihydro-3-hydroxy-3-(2-phenyl-2-oxoethyl)-2H-indol-2-ones and 1,3-dihydro-3-(2-phenyl-2-oxoethylidene)-2H-indol-2-ones. These compounds, including some that are structurally similar to the specified compound, showed moderate to good antioxidant activities. This suggests potential applications of these compounds in areas where antioxidant properties are desired (A. Gupta, S. Kalpana, & J. Malik, 2012).
Biologically Potent Diorganosilicon(IV) Complexes
Singh and Nagpal (2005) explored the synthesis of novel eco-friendly fungicides and bactericides using indole-2,3-dione derivatives, akin to the compound . These compounds, upon interacting with diorganosilicon(IV) chlorides, formed complexes and showed antimicrobial activity, comparable to standard fungicides, indicating their potential in pharmacodynamic applications (R. Singh & Pooja Nagpal, 2005).
Dye-Sensitized Solar Cells
Wu et al. (2009) researched the improvement of photoelectric conversion efficiency in dye-sensitized solar cells using carboxylated cyanine dyes, closely related to the specified compound. This study highlights the potential application of such compounds in enhancing the photoelectrical properties of dye-sensitized solar cells, an important aspect of renewable energy technology (Wenjun Wu et al., 2009).
Hepatitis B Inhibitor
Ivashchenko et al. (2019) developed and studied a biologically active molecule, structurally similar to the specified compound, for its potential as a hepatitis B inhibitor. The study involved synthesis, structural analysis, and molecular docking studies, indicating the compound's application in antiviral therapy (A. Ivashchenko et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
(3Z)-3-[(3,4-dimethylphenyl)methylidene]-5-fluoro-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO/c1-10-3-4-12(7-11(10)2)8-15-14-9-13(18)5-6-16(14)19-17(15)20/h3-9H,1-2H3,(H,19,20)/b15-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXNWMMAGZVYGZ-NVNXTCNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C2C3=C(C=CC(=C3)F)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

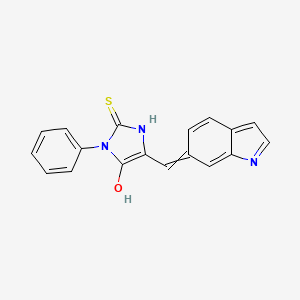
![7-Fluoro-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414521.png)
![3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414523.png)
![2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1414524.png)
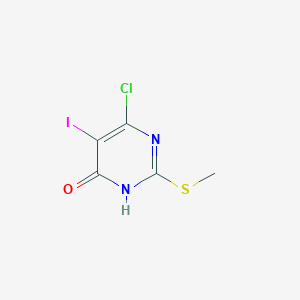
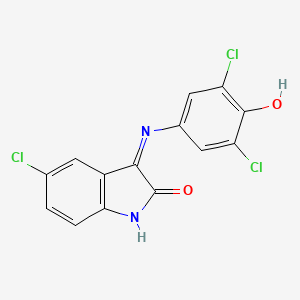
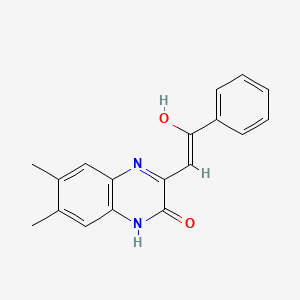
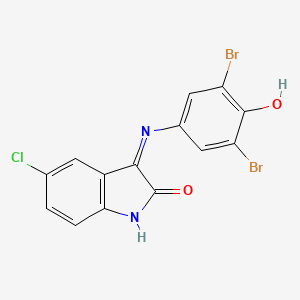
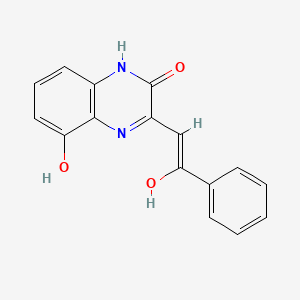
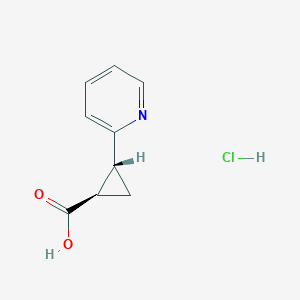
![N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1414538.png)
![5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-oldihydrochloride](/img/structure/B1414539.png)
![2-((1S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one](/img/structure/B1414541.png)
